2-(4-Aminostyryl)-8-hydroxyquinoline-7-carboxylic acid
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Overview
Description
2-(4-Aminostyryl)-8-hydroxyquinoline-7-carboxylic acid is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes an aminostyryl group attached to the quinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminostyryl)-8-hydroxyquinoline-7-carboxylic acid typically involves a multi-step process. One common method includes the condensation of 8-hydroxyquinoline-7-carboxylic acid with 4-aminobenzaldehyde under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Aminostyryl)-8-hydroxyquinoline-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the aminostyryl group to other functional groups, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions, where the aminostyryl group is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with carboxyl or hydroxyl groups, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
2-(4-Aminostyryl)-8-hydroxyquinoline-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential as a fluorescent probe for detecting biological molecules such as DNA and RNA.
Medicine: Research has explored its potential as an anticancer agent due to its ability to interact with cellular targets and induce apoptosis in cancer cells.
Industry: The compound is used in the development of materials with specific optical properties, such as fluorescent dyes and sensors.
Mechanism of Action
The mechanism by which 2-(4-Aminostyryl)-8-hydroxyquinoline-7-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. For example, in biological systems, the compound can bind to DNA or RNA, leading to changes in their structure and function. This interaction can result in the inhibition of cellular processes, such as replication and transcription, ultimately leading to cell death. Additionally, the compound’s fluorescent properties make it useful for imaging and detecting specific biomolecules.
Comparison with Similar Compounds
Similar Compounds
2-(4-Aminostyryl)-thiophene: This compound has a similar aminostyryl group but with a thiophene core instead of quinoline.
4-(4-Aminostyryl)-benzonitrile: This compound features an aminostyryl group attached to a benzonitrile core.
2-(2-(4-Aminostyryl)-4H-chromen-4-ylidene)malononitrile: This compound includes an aminostyryl group with a chromen core.
Uniqueness
2-(4-Aminostyryl)-8-hydroxyquinoline-7-carboxylic acid is unique due to its quinoline core, which imparts distinct chemical and biological properties. The presence of both the aminostyryl and hydroxyquinoline groups allows for versatile chemical modifications and interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C18H14N2O3 |
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Molecular Weight |
306.3 g/mol |
IUPAC Name |
2-[(E)-2-(4-aminophenyl)ethenyl]-8-hydroxyquinoline-7-carboxylic acid |
InChI |
InChI=1S/C18H14N2O3/c19-13-6-1-11(2-7-13)3-8-14-9-4-12-5-10-15(18(22)23)17(21)16(12)20-14/h1-10,21H,19H2,(H,22,23)/b8-3+ |
InChI Key |
DWCMUMVTENZHNQ-FPYGCLRLSA-N |
Isomeric SMILES |
C1=CC(=NC2=C1C=CC(=C2O)C(=O)O)/C=C/C3=CC=C(C=C3)N |
Canonical SMILES |
C1=CC(=NC2=C1C=CC(=C2O)C(=O)O)C=CC3=CC=C(C=C3)N |
Origin of Product |
United States |
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